Methyl 2-(3,4,5-trimethoxyphenyl)acetate is an organic compound frequently employed as a building block in organic synthesis. While not naturally occurring, it serves as a key intermediate in synthesizing various biologically active compounds, including isocoumarins, 3,4-dihydroisocoumarins, and other natural products. [, , ] Its structure features a phenyl ring with three methoxy groups and an acetate group attached to the adjacent carbon. [, , ]
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is an organic compound characterized by a methoxy-substituted phenyl group attached to an acetate moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry due to its structural similarities to biologically active compounds.
Methyl 2-(3,4,5-trimethoxyphenyl)acetate can be sourced from chemical suppliers such as Sigma-Aldrich and is often utilized in synthetic organic chemistry for the development of more complex molecules. Its derivatives have been explored for biological activities, particularly in anticancer research .
This compound falls under the category of esters in organic chemistry, specifically aromatic esters. It is also classified as a methoxy-substituted aromatic compound due to the presence of three methoxy groups on the phenyl ring.
The synthesis of methyl 2-(3,4,5-trimethoxyphenyl)acetate typically involves several steps that include the formation of the phenolic precursor followed by esterification. Common methods include:
The reactions are generally carried out under reflux conditions with monitoring via thin-layer chromatography to ensure completion. Purification is typically achieved through recrystallization or chromatography techniques.
Methyl 2-(3,4,5-trimethoxyphenyl)acetate has the molecular formula . The structure features a central acetate group linked to a phenyl ring that carries three methoxy substituents at the 3, 4, and 5 positions.
Methyl 2-(3,4,5-trimethoxyphenyl)acetate can undergo various chemical reactions typical of esters:
The hydrolysis reaction can be monitored using spectroscopic techniques such as nuclear magnetic resonance or high-performance liquid chromatography to track reactants and products.
While specific mechanisms of action for methyl 2-(3,4,5-trimethoxyphenyl)acetate are not extensively documented, compounds with similar structures often exhibit biological activities through:
Studies on related compounds suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant data indicates that methyl 2-(3,4,5-trimethoxyphenyl)acetate exhibits moderate stability and reactivity typical of esters .
Methyl 2-(3,4,5-trimethoxyphenyl)acetate has several applications in scientific research:
The 3,4,5-trimethoxyphenyl (TMP) moiety serves as a pharmacophoric cornerstone in numerous colchicine binding site inhibitors (CBSIs), playing a non-negotiable role in microtubule destabilization. Structural biology studies reveal that the TMP group anchors CBSIs within a hydrophobic pocket at the α/β-tubulin interface through multivalent interactions. The three methoxy groups engage in specific bonding patterns: the central 4'-methoxy donates a hydrogen bond to the thiol group of β-Cys241, while the 3'- and 5'-methoxy groups occupy hydrophobic sub-pockets through van der Waals contacts [1] [9]. This binding conformation induces a curved tubulin state, preventing the straightening required for microtubule polymerization [7].
Quantitative structure-activity relationship (QSAR) analyses demonstrate that methoxy group elimination reduces antiproliferative potency by >10-fold. For instance, demethylation at the 4'-position disrupts hydrogen bonding to Cys241β, while removal of 3'- or 5'-methoxy groups compromises hydrophobic complementarity. The spatial orientation of these groups is equally critical, with torsion angles between the TMP ring and adjacent linker atoms optimally maintained at 50–70° for maximal tubulin affinity [1] [10]. These features enable CBSIs bearing TMP—such as Methyl 2-(3,4,5-trimethoxyphenyl)acetate derivatives—to inhibit tubulin polymerization at IC50 values of 0.8–2.4 µM, comparable to combretastatin A-4 (CA-4, IC50 = 1.2 µM) [5] [10].
Table 1: Binding Interactions of TMP Moiety in Tubulin Colchicine Site
TMP Substituent | Interaction Type | Tubulin Residue | Consequence of Modification |
---|---|---|---|
4'-Methoxy | H-bond donation | β-Cys241 | >100-fold ↓ affinity upon demethylation |
3'-Methoxy | Hydrophobic packing | β-Ala250/β-Leu248 | 20-fold ↓ potency upon removal |
5'-Methoxy | Hydrophobic packing | β-Val238/β-Ala317 | 15-fold ↓ potency upon removal |
Phenyl core | π-stacking | β-Met259 | Planarity disruption abolishes activity |
To circumvent the configurational instability of natural CBSIs like CA-4—whose cis-olefin readily isomerizes to the inactive trans-form—contemporary drug design employs conformational locking of the TMP moiety. This strategy involves rigidifying rotatable bonds through ring fusion or steric constraints, enforcing bioactive geometries without compromising TMP-tubulin interactions. A seminal study modified VERU-111's TMP ring by linking adjacent methoxy groups into cyclic ether bridges, generating benzo[4,5]dioxane or benzo[4,5]dioxepane systems. Among these, the 3-methoxybenzo[4,5]dioxene analog (compound 13f) exhibited 5.3-fold greater potency (IC50 = 1.1–3.3 nM) than VERU-111 against melanoma cell lines by reducing entropic penalties upon binding [2] [5].
X-ray crystallography of 13f-tubulin complexes confirmed that conformational locking preserves hydrogen bonding to β-Cys241 while enhancing van der Waals contacts with the β-tubulin hydrophobic ridge (residues Leu242, Leu248, Ala250). The dihedral angle between the fused ring system and imidazole core was constrained to 55.3°, closely mimicking the spatial orientation of optimal CBSIs [5]. Similarly, replacing the TMP phenyl with a 2-methylsulfanyl-6-methoxypyridine ring improved aqueous solubility by 8-fold without sacrificing potency (tubulin polymerization IC50 = 0.9 µM vs. CA-4’s 1.2 µM). This bioisosteric substitution retained the H-bond acceptor capacity at position 1 (equivalent to 4'-methoxy) while introducing favorable dipole interactions [7].
Table 2: Impact of Conformational Locking on TMP-Based CBSI Potency
Conformational Strategy | Representative Compound | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Improvement vs. Parent |
---|---|---|---|---|
Benzo[4,5]dioxene fusion | 13f | 1.1–3.3 (A375, SK-MEL-28) | 0.4 | 5.3× more potent than VERU-111 |
2-MeS-6-MeO-pyridine | WX-132 | 11–58 (HeLa, HL-60) | 0.9 | Equal to CA-4; solubility ↑ 8× |
1,1-Diarylethylene | Isocombretastatin | 2–9 (MCF-7, HT-29) | 1.0 | Configurational stability ↑ 100× |
TMP-based CBSIs demonstrate superior circumvention of multidrug resistance (MDR) compared to taxane-site binders, primarily by evading efflux transporters. P-glycoprotein (P-gp), a key mediator of MDR, exhibits significantly lower affinity for TMP-conjugated agents due to their reduced molecular weight (typically <500 Da) and moderate log P values (2.5–3.5). For example, VERU-111 maintains nanomolar cytotoxicity against P-gp-overexpressing ovarian cancer cells (NCI/ADR-RES), whereas paclitaxel shows >1,000-fold resistance [9]. Similarly, sulfonamide-based TMP derivatives (e.g., compound 38) inhibit growth of paclitaxel-resistant breast cancer cells (MCF-7/TaxR) at IC50 = 12 nM, equivalent to their potency against wild-type lines [3].
Resistance profiling reveals that TMP analogues prevent βIII-tubulin isoform-mediated resistance, a common liability of taxanes. Mechanistically, CBSIs targeting the colchicine site bind βI-tubulin with equal affinity to βIII, negating the survival advantage conferred by βIII overexpression. This contrasts with paclitaxel, which exhibits 15-fold reduced binding to βIII-tubulin [1] [3]. Additionally, TMP-based agents like tetramethylpyrazine (TMPz) downregulate MDR1 expression by inhibiting HMGCR-mediated cholesterol synthesis, thereby reducing P-gp membrane localization [8].
Table 3: Resistance Profile of TMP-Based CBSIs vs. Microtubule-Stabilizing Agents
Resistance Mechanism | TMP-Based CBSIs (e.g., VERU-111, CA-4 analogues) | Taxanes (e.g., Paclitaxel) |
---|---|---|
P-gp efflux | Minimal susceptibility (RF* = 1–2) | High susceptibility (RF = 100–1,000) |
βIII-Tubulin overexpression | Activity retained (RF = 1–3) | Marked resistance (RF = 15–60) |
MRP1/ABCC1 efflux | Low susceptibility | Moderate susceptibility (RF = 20–50) |
Tubulin mutations | Rare (binding site conserved) | Common (K350N, A364T mutations) |
*RF: Resistance Factor (IC50 resistant line / IC50 parental line)
The structural modularity of TMP allows systematic optimization to counter specific resistance pathways. Hybridization with sulfonamides yields agents (e.g., compound 45) with 50-fold greater potency than ABT-751 against MDR uterine cancer cells, while maintaining insensitivity to P-gp [3]. Likewise, introducing 3'-chloro-4'-ethoxy substituents on the TMP B-ring (compound 4o) enhances cytotoxicity in doxorubicin-resistant leukemia cells (HL-60/ADR) by inhibiting GST-mediated detoxification [10]. These advances underscore TMP’s versatility as a platform for overcoming evolving resistance mechanisms in oncology.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1